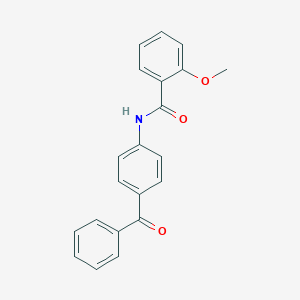

N-(4-benzoylphenyl)-2-methoxybenzamide

Description

N-(4-Benzoylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 4-benzoyl-substituted aniline. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modulation of biological activity through variations in substituents. Benzamides are known for their roles in targeting diverse pathways, including lipid metabolism, protein-protein interactions, and neurotransmitter receptors .

Properties

Molecular Formula |

C21H17NO3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C21H17NO3/c1-25-19-10-6-5-9-18(19)21(24)22-17-13-11-16(12-14-17)20(23)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24) |

InChI Key |

BWDHYKFRZHBHKX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic Comparisons

Lipid-Lowering Activity :

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (compound 3 in ) reduced plasma triglycerides by 31% and increased HDL cholesterol, comparable to bezafibrate . This activity is linked to PPARα activation, similar to fibrates, which regulate genes involved in fatty acid oxidation and HDL synthesis .

- In contrast, gemfibrozil (a fibrate) reduced coronary events by 34% in clinical trials, primarily through HDL elevation and triglyceride reduction .

Structural Influence on Activity :

- The 2-methoxy group in benzamides enhances metabolic stability and binding affinity. For example, YM-43611 (a dopamine antagonist) retains the 2-methoxybenzamide moiety, critical for D3/D4 receptor selectivity .

- Substitution at the 4-position (e.g., benzoyl, fluorine, or methoxy) dictates target specificity. The 4-benzoyl group in the parent compound facilitates interactions with FERM domains, while 4-fluorine in other analogs enhances CNS penetration .

Spectroscopic and Crystallographic Data

IR/NMR Signatures :

Crystallography :

- Analogous compounds like 2-chloro-N-(4-methoxyphenyl)benzamide exhibit dihedral angles of 79.2° between benzene rings, influencing molecular packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.